molecular formula C12H24N2O2 B2817973 Tert-butyl 2-(aminomethyl)azepane-1-carboxylate CAS No. 889947-68-6

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate

Cat. No.: B2817973
CAS No.: 889947-68-6
M. Wt: 228.336
InChI Key: JSPIOSPOMRTJBE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is known for its unique structure, which includes an azepane ring, a tert-butyl group, and an aminomethyl group. This compound is used in various fields of scientific research due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The azepane ring provides structural stability, enhancing the compound’s effectiveness in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13/h10H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPIOSPOMRTJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889947-68-6
Record name tert-butyl 2-(aminomethyl)azepane-1-carboxylate
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